molecular formula C7H7BrN2O2 B1290586 4-Bromo-3-methyl-2-nitroaniline CAS No. 854624-54-7

4-Bromo-3-methyl-2-nitroaniline

Cat. No. B1290586
CAS RN: 854624-54-7
M. Wt: 231.05 g/mol
InChI Key: BFFARMFHNYJRGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-nitroaniline compounds involves various methods, including green processes. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium has been developed as an organic solvent-free process, indicating the potential for environmentally friendly synthesis routes for similar compounds . Additionally, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions suggests that palladium-catalyzed methods could be applicable for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of bromo-nitroaniline derivatives has been studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole were recorded and analyzed, with theoretical predictions made using density functional theory (DFT) . This indicates that similar methods could be used to study the molecular structure of this compound.

Chemical Reactions Analysis

Bromo-nitroaniline compounds participate in various chemical reactions, including nucleophilic substitution. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted amino-nitrobenzo[b]thiophenes, demonstrating the reactivity of bromo-nitro compounds towards nucleophiles . This suggests that this compound may also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitroaniline derivatives can be inferred from related studies. The crystalline structure of 2-methyl-4-nitroanilinium bromide and iodide, which exhibit ionic layers separated by hydrocarbon layers, provides insights into the potential crystal packing of this compound . Additionally, the study of the first-order hyperpolarizability and molecular electrostatic potential (MEP) of 4-bromo-3-nitroanisole suggests that similar electronic properties could be expected for this compound .

Safety and Hazards

“4-Bromo-3-methyl-2-nitroaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

4-bromo-3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFARMFHNYJRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634700
Record name 4-Bromo-3-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854624-54-7
Record name 4-Bromo-3-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methyl-2-nitroaniline (6.2 g, 41 mmol) was dissolved in 150 mL acetic acid, stirred and treated in portions with N-bromosuccinimide (7.3 g, 41 mmol). After 1 h the mixture was poured into 400 mL water with stirring. The precipitated product was collected by filtration, washed well with water, and then taken up in 200 mL ethyl acetate. This solution was washed with 50 mL water, 50 mL saturated NaHCO3, 50 mL saturated NaCl, dried (Na2SO4) and evaporated under vacuum to give the title compound as a bright orange solid (8.2 g, 87%): 1H NMR (400 MHz, CDCl3) δ 7.44-7.33 (d, J=8.8 Hz, 1H), 6.62-6.49 (d, J=8.8 Hz, 1H), 4.75 (s, 2H), 2.41 (s, 3H); EIMS m/z 230.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
87%

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